N-(4-chlorophenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide
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Overview
Description
N-(4-chlorophenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide typically involves the reaction of 4-chlorophenylamine with diphenylmethylpiperazine in the presence of a carbothioamide reagent. The reaction conditions may include:
- Solvent: Common solvents such as ethanol or methanol.
- Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-80°C).
- Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reaction with reducing agents to form amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic agent for conditions such as anxiety, depression, or neurological disorders.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)piperazine: A simpler analog with similar pharmacological properties.
Diphenylmethylpiperazine: Another related compound with potential therapeutic applications.
Uniqueness
N-(4-chlorophenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3S/c25-21-11-13-22(14-12-21)26-24(29)28-17-15-27(16-18-28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKIHMFUMSIHNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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